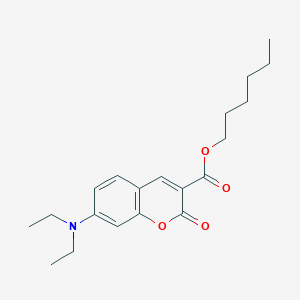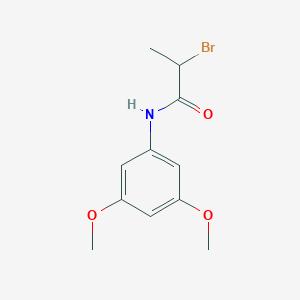![molecular formula C10H6FN5S B1450944 3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1082437-17-9](/img/structure/B1450944.png)
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
Overview
Description
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (3-FPT) is an important chemical compound used in a variety of scientific research applications. It has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and pharmacology. 3-FPT is a derivative of triazolo[4,5-d]pyrimidine, a heterocyclic aromatic compound, and is commonly used in the synthesis of other compounds. 3-FPT is also known as a thiol, which is a type of sulfur-based compound.
Scientific Research Applications
Antiviral Applications
This compound has been identified as a potential antiviral agent. Triazole derivatives, which include the core structure of this compound, have been used in the synthesis of drugs like Taribavirin , which are active against a number of DNA and RNA viruses . These compounds are indicated for severe respiratory syncytial virus (RSV) infection, hepatitis C infection, and other viral infections like the West Nile virus and dengue fever .
Anti-Infective Drugs
The triazole ring, a component of this compound, is known for its use in anti-infective drugs. These drugs are crucial in treating infections caused by opportunistic microorganisms, especially in immunocompromised patients, such as those with AIDS .
Chemopreventive and Chemotherapeutic Effects on Cancer
Mercapto-substituted 1,2,4-triazoles, which are structurally related to the compound , play a significant role in cancer prevention and therapy. They have been reported to exhibit chemopreventive and chemotherapeutic effects, making them valuable in the development of new cancer treatments .
Antimicrobial Properties
Triazolothiadiazine derivatives, which can be synthesized from triazole derivatives, show a wide range of therapeutic activities including antimicrobial properties. This suggests that our compound could also be explored for its efficacy against bacterial infections .
Anticancer Activity
The structural framework of triazolothiadiazines, which is similar to our compound, has been associated with anticancer properties. These derivatives have been studied for their potential to inhibit tubulin, which is a promising target in cancer therapy .
Analgesic and Anti-inflammatory Effects
Compounds with a triazole ring have been investigated for their analgesic and anti-inflammatory effects. This opens up possibilities for the compound to be used in the development of new pain relief and anti-inflammatory medications .
properties
IUPAC Name |
3-(4-fluorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN5S/c11-6-1-3-7(4-2-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBBWGMTSQOKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=S)N=CN3)N=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B1450862.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
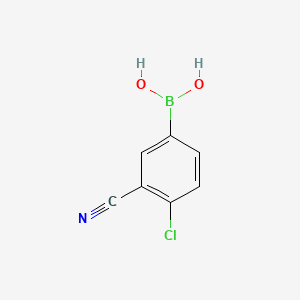
![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)
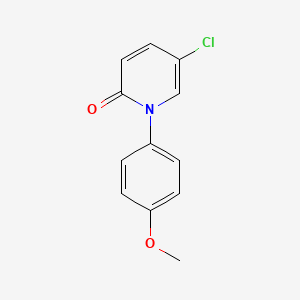
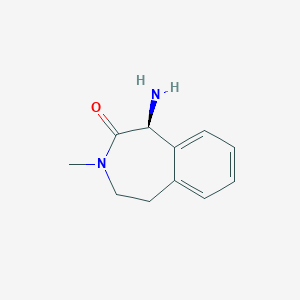


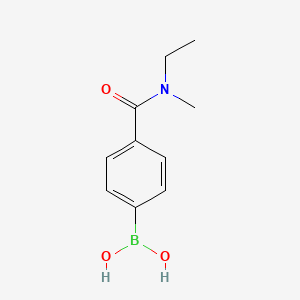
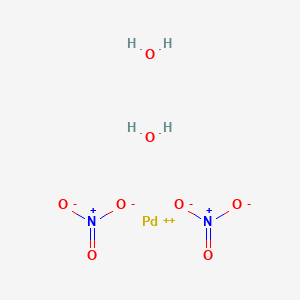

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
